![molecular formula C18H20FN3O3S B2459209 N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-22-2](/img/structure/B2459209.png)
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
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Description
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A compound structurally related to N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, described as a water-soluble neurokinin-1 receptor antagonist, has shown potential in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its role in addressing conditions related to neurokinin-1 receptor activity, such as depression and vomiting (Harrison et al., 2001).
Biological Activity
Research involving the synthesis and characterization of compounds with similar structural elements has led to discoveries in antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein. These compounds, including those with morpholine and fluoro-phenyl groups, have demonstrated remarkable anti-TB activity and superior anti-microbial activity, emphasizing their potential in addressing a wide range of bacterial infections and conditions (Mamatha S.V et al., 2019).
KCNQ2 Potassium Channel Opening
Another derivative, acting as an orally bioavailable KCNQ2 potassium channel opener, has shown significant activity in a rat model of migraine by reducing cortical spreading depressions induced by potassium chloride. This suggests its potential application in treating neurological disorders such as migraines (Yong-Jin Wu et al., 2003).
Anticancer Agent
A derivative with a quinazolinone base displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anticancer agent. The compound showed potent cytotoxic activity against various human cancer cell lines, highlighting its relevance in cancer research (Riadi et al., 2021).
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-14-1-3-15(4-2-14)21-18(24)17(23)20-11-16(13-5-10-26-12-13)22-6-8-25-9-7-22/h1-5,10,12,16H,6-9,11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHQDBJTLCAKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide |
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